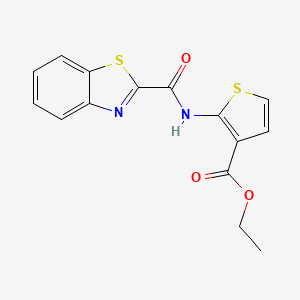

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate

描述

Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl ester group at position 3 and a 1,3-benzothiazole-2-amido moiety at position 2. The benzothiazole group, a bicyclic aromatic system with sulfur and nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

ethyl 2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)9-7-8-21-13(9)17-12(18)14-16-10-5-3-4-6-11(10)22-14/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKLJAIZBCLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst to form the benzothiazole ring. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

化学反应分析

Types of Reactions: ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

科学研究应用

Scientific Research Applications of Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate

This compound is a complex heterocyclic organic compound with diverse applications in scientific research. Its unique structure, combining benzothiazole and thiophene rings, gives it versatile electronic and steric properties.

Chemistry

This compound serves as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry. The synthesis of this compound typically involves multi-step organic reactions, such as the condensation of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst to form the benzothiazole ring, which is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product.

Biology

Due to its unique structure, this compound is investigated for its potential as an antimicrobial and anticancer agent. The compound exhibits cytotoxic activities against Epidermal Growth Factor Receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480), and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702).

Medicine

Researchers are exploring the potential therapeutic effects of this compound, including anti-inflammatory and analgesic properties.

Industry

This compound is utilized in the development of organic semiconductors and materials for electronic devices.

Chemical Reactions

This compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions.

Types of Reactions:

- Oxidation: Can be oxidized using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

- Reduction: Carbonyl groups can be converted to alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions at the thiophene and benzothiazole rings.

作用机制

The mechanism of action of ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can interfere with signaling pathways, such as those involved in inflammation and cell proliferation, contributing to its potential therapeutic effects

相似化合物的比较

Structural Features and Molecular Properties

Key Structural Differences :

- Ethyl 2-amino-thiophene carboxylate derivatives (e.g., BB738 in ) lack the benzothiazole-2-amido group, instead having a simple amino substituent. This reduces aromatic conjugation and lipophilicity compared to the target compound .

- Methyl ester analogs (e.g., compound 2 in ) use a methyl ester instead of ethyl, slightly reducing molecular weight and possibly affecting metabolic stability .

Molecular Weight (MW) Comparison :

*Estimated based on structural analogs.

生物活性

Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes a benzothiazole moiety and a thiophene ring. The molecular formula is , with a molecular weight of approximately 252.35 g/mol. The compound features functional groups such as amides and carboxylates, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzothiazole Ring : This step often involves the condensation of thiourea with appropriate carbonyl compounds.

- Introduction of the Amido Group : An amide bond is formed through the reaction of the benzothiazole derivative with an appropriate amine.

- Synthesis of the Thiophene Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Establishment of the Ethyl Ester Group : The final step usually involves esterification reactions.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene structures possess significant antimicrobial properties. For instance:

- Study Findings : In vitro assays demonstrated that derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from to .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.012 | Staphylococcus aureus |

| Similar Derivative | 0.008 | Streptococcus pyogenes |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Case Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis in Jurkat cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| Jurkat | <5 | Lower than Doxorubicin |

| A-431 | <10 | Comparable to reference drugs |

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It could modulate receptor activity linked to inflammation and cancer progression.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.

常见问题

Q. What are the standard synthetic routes for ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves amide coupling between thiophene-3-carboxylate precursors and benzothiazole derivatives. For example:

- Reagent choice : Anhydrides (e.g., succinic anhydride) are used to acylate amino-thiophene intermediates under reflux in dry CH₂Cl₂, with yields improved by nitrogen atmosphere protection .

- Purification : Reverse-phase HPLC (using MeCN:H₂O gradients) or recrystallization (e.g., with alcohols) ensures high purity (67–78% yields) .

- Substituent introduction : Knoevenagel condensation with substituted benzaldehydes (e.g., electron-withdrawing groups) modifies the thiophene ring, requiring catalytic piperidine/acetic acid and toluene reflux (5–6 hours, 72–94% yields) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .

- HRMS/LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm error) .

Q. How is compound purity assessed during synthesis?

- Melting point analysis : Sharp ranges (e.g., 213–217°C) indicate purity .

- Chromatography : TLC monitors reaction progress, while HPLC isolates impurities .

Advanced Research Questions

Q. How do electron-withdrawing vs. electron-donating substituents affect the compound’s reactivity and bioactivity?

- Reactivity : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, accelerating nucleophilic substitutions. For example, cyanoacetylation of amino-thiophene intermediates improves condensation efficiency .

- Bioactivity : Substituents like cyclohexenyl (lipophilic) or phenyl (aromatic) groups modulate antibacterial potency. Compounds with bulky tert-butyl groups show reduced activity due to steric hindrance .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

- Comparative analysis : Cross-reference with analogs (e.g., ethyl vs. methyl esters) to identify substituent-induced shifts. For instance, methyl esters show downfield shifts in ¹³C NMR compared to ethyl esters .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) causing peak splitting .

- Computational modeling : DFT calculations predict chemical shifts, aiding assignments for complex spectra .

Q. What mechanistic insights explain the antibacterial activity of this compound?

- Membrane disruption : Lipophilic substituents (e.g., cyclohexenyl) may enhance penetration into bacterial membranes, as seen in MIC assays against S. aureus (MIC = 2–8 µg/mL) .

- Enzyme inhibition : The benzothiazole moiety could target bacterial enzymes (e.g., dihydrofolate reductase), inferred from structural analogs .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during acylation .

- Catalyst tuning : Piperidine/acetic acid ratios in Knoevenagel condensations are adjusted to minimize side reactions (e.g., over-condensation) .

- Workflow efficiency : Telescoped reactions (e.g., one-pot acylation and cyclization) reduce purification steps .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data across derivatives?

- Dose-response curves : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

- Structure-activity relationship (SAR) : Multivariate analysis (e.g., PCA) correlates substituent properties (logP, polar surface area) with activity trends .

Q. How should researchers address low reproducibility in synthetic yields?

- Parameter control : Strict anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) prevent hydrolysis of reactive intermediates .

- Quality checks : Pre-purify starting materials (e.g., via column chromatography) to remove inhibitors .

Q. What are the best practices for stability studies under experimental conditions?

- Storage : Lyophilized compounds stored at –20°C in amber vials retain stability >6 months .

- In-use stability : Monitor degradation via HPLC during biological assays (e.g., PBS buffer, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。